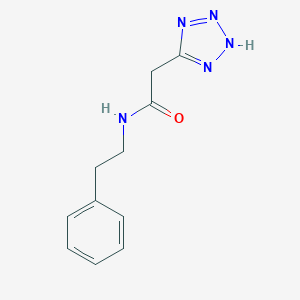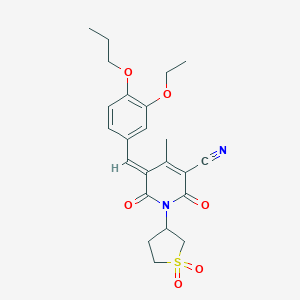![molecular formula C11H13Cl3N4O B241368 2,2,2-trichloro-N-[6-(1-piperidinyl)-4-pyrimidinyl]acetamide](/img/structure/B241368.png)
2,2,2-trichloro-N-[6-(1-piperidinyl)-4-pyrimidinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trichloro-N-[6-(1-piperidinyl)-4-pyrimidinyl]acetamide, commonly known as TPCA-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TPCA-1 is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which is involved in a wide range of cellular processes, including inflammation, immunity, and cell survival.
Mécanisme D'action
TPCA-1 is a potent inhibitor of the NF-κB pathway, which is involved in the regulation of various cellular processes, including inflammation, immunity, and cell survival. The NF-κB pathway is activated by various stimuli, such as cytokines, growth factors, and pathogens, and plays a crucial role in the development and progression of various diseases. TPCA-1 inhibits the activation of the NF-κB pathway by targeting the upstream kinase IKKβ, which is responsible for the activation of the NF-κB pathway. By inhibiting the activation of the NF-κB pathway, TPCA-1 effectively suppresses the expression of various pro-inflammatory cytokines, chemokines, and adhesion molecules, leading to the reduction of inflammation and cell proliferation.
Biochemical and Physiological Effects:
TPCA-1 has been shown to have various biochemical and physiological effects in different cell types and animal models. TPCA-1 inhibits the activation of the NF-κB pathway, leading to the suppression of various pro-inflammatory cytokines, chemokines, and adhesion molecules. This results in the reduction of inflammation and cell proliferation. TPCA-1 has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cells. In addition, TPCA-1 has been shown to reduce the severity of various animal models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
TPCA-1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. TPCA-1 is also a potent inhibitor of the NF-κB pathway, which makes it an ideal tool for studying the role of the NF-κB pathway in various diseases. However, TPCA-1 also has some limitations. It is a non-specific inhibitor of the NF-κB pathway and can inhibit other kinases that are not related to the NF-κB pathway. This can lead to off-target effects and affect the interpretation of the results. Therefore, it is essential to use appropriate controls and validate the results using other techniques.
Orientations Futures
There are several future directions for the research on TPCA-1. One potential direction is to develop more specific inhibitors of the NF-κB pathway that can target specific kinases involved in the activation of the pathway. This would reduce the off-target effects and improve the specificity of the inhibitors. Another future direction is to study the role of TPCA-1 in other diseases, such as metabolic disorders and neurodegenerative diseases. TPCA-1 has also been shown to enhance the efficacy of other chemotherapeutic agents in cancer treatment. Therefore, another future direction is to study the combination therapy of TPCA-1 with other chemotherapeutic agents and evaluate its efficacy in cancer treatment.
Méthodes De Synthèse
The synthesis of TPCA-1 involves the reaction of 2,6-dichloropyrimidine-4-carboxylic acid with piperidine and then with 2,2,2-trichloro-N-(pyridin-2-yl)acetamide. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the final product. The purity of the product is confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Applications De Recherche Scientifique
TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have shown that TPCA-1 effectively inhibits the activation of the NF-κB pathway, which is known to play a crucial role in the development and progression of these diseases. TPCA-1 has been shown to inhibit the growth of various cancer cells, including pancreatic cancer, breast cancer, and lung cancer, by inducing apoptosis and inhibiting cell proliferation. In addition, TPCA-1 has been shown to reduce inflammation in various animal models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
Formule moléculaire |
C11H13Cl3N4O |
|---|---|
Poids moléculaire |
323.6 g/mol |
Nom IUPAC |
2,2,2-trichloro-N-(6-piperidin-1-ylpyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C11H13Cl3N4O/c12-11(13,14)10(19)17-8-6-9(16-7-15-8)18-4-2-1-3-5-18/h6-7H,1-5H2,(H,15,16,17,19) |
Clé InChI |
JXZPFTLBOOQSNS-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC(=NC=N2)NC(=O)C(Cl)(Cl)Cl |
SMILES canonique |
C1CCN(CC1)C2=NC=NC(=C2)NC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]-2,2-diphenylacetamide](/img/structure/B241285.png)
![3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid](/img/structure/B241289.png)
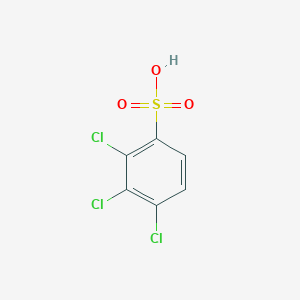
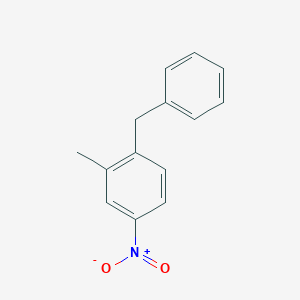
![3-{2-[4-(benzyloxy)phenyl]-2-oxoethyl}-N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B241292.png)
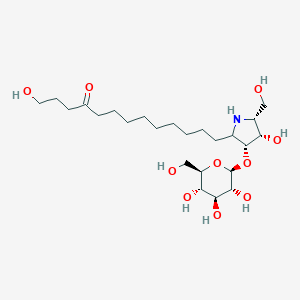
![(6',7'-dichloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B241298.png)
![(5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B241299.png)
![methyl [3-(2-chlorobenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate](/img/structure/B241300.png)
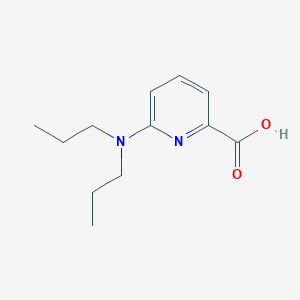
![N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B241308.png)
![1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241311.png)
